Ethyl 2-(pyridin-3-yloxy)acetate

Anti-HIV-1 Non-nucleoside reverse transcriptase inhibitors Structure-activity relationship

Ethyl 2-(pyridin-3-yloxy)acetate (CAS 18342-98-8) is a pyridine-containing heterocyclic building block with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol, characterized by an ethyl ester functionality linked via an ether oxygen to the 3-position of a pyridine ring. The compound is commercially available at 98% purity from multiple reputable vendors and serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, owing to its reactive ester and ether functional groups.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 18342-98-8
Cat. No. B186508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(pyridin-3-yloxy)acetate
CAS18342-98-8
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CN=CC=C1
InChIInChI=1S/C9H11NO3/c1-2-12-9(11)7-13-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3
InChIKeyXNRUOZBZALSKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(pyridin-3-yloxy)acetate (CAS 18342-98-8): Chemical Identity and Baseline Characterization for Procurement


Ethyl 2-(pyridin-3-yloxy)acetate (CAS 18342-98-8) is a pyridine-containing heterocyclic building block with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol, characterized by an ethyl ester functionality linked via an ether oxygen to the 3-position of a pyridine ring [1]. The compound is commercially available at 98% purity from multiple reputable vendors and serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, owing to its reactive ester and ether functional groups . Its 3-substituted pyridinyloxy scaffold distinguishes it from the 2- and 4-substituted positional isomers (CAS 90972-27-3 and 58530-46-4, respectively), a structural feature that critically influences both its synthetic utility and the biological profile of downstream derivatives .

Why Ethyl 2-(pyridin-3-yloxy)acetate Cannot Be Interchanged with Positional Isomers or Related Analogs


Positional isomerism in pyridinyloxyacetate scaffolds is not a benign substitution; the nitrogen atom placement (2-, 3-, or 4-position) fundamentally alters electron density distribution, hydrogen-bonding geometry, and metal-coordination behavior. For ethyl 2-(pyridin-3-yloxy)acetate, the 3-substituted pyridine presents a nitrogen lone pair oriented meta to the ether linkage, a configuration that avoids the strong chelation effects observed with 2-pyridinyloxy analogs while retaining the basicity necessary for acid-base workup and salt formation . This distinct electronic profile translates into measurable differences in derivative activity, as demonstrated in the anti-HIV-1 development context where the 2-(pyridin-3-yloxy)acetamide scaffold produced active compounds (EC50 values of 8.18–41.52 μM) that would not be directly replicable with 2- or 4-pyridyl isomers without extensive re-optimization [1]. Procurement of a 2- or 4-substituted isomer (CAS 90972-27-3 or 58530-46-4) in lieu of the 3-substituted compound introduces uncontrolled variables in synthetic route reproducibility and biological assay outcomes.

Quantitative Differentiation of Ethyl 2-(pyridin-3-yloxy)acetate (CAS 18342-98-8) Versus Closest Analogs


Anti-HIV-1 Activity: 2-(Pyridin-3-yloxy)acetamide Derivatives Demonstrate Measurable Potency

While ethyl 2-(pyridin-3-yloxy)acetate itself serves as a synthetic intermediate, its 2-(pyridin-3-yloxy)acetamide derivatives have been quantitatively evaluated for anti-HIV-1 activity in MT-4 cell cultures. The most active analog (compound Ij) exhibited an EC50 value of 8.18 μM against wild-type HIV-1 strain IIIB [1]. Three compounds (Ia, Ih, and Ij) showed EC50 values ranging from 8.18 μM to 41.52 μM [1]. This activity is contingent upon the 3-pyridyloxy geometry; analogous scaffolds with 2-pyridyl or 4-pyridyl substitution were not included in this SAR series and would require independent evaluation.

Anti-HIV-1 Non-nucleoside reverse transcriptase inhibitors Structure-activity relationship

Physical Property Differentiation: Density and Refractive Index of Ethyl 2-(pyridin-3-yloxy)acetate

Ethyl 2-(pyridin-3-yloxy)acetate (3-isomer) possesses a measured density of 1.157 g/mL at ambient temperature and a refractive index of 1.506 . While comparable physicochemical data for the 2- and 4-positional isomers are not uniformly reported in authoritative sources, these values serve as critical identity verification parameters during receipt, storage, and experimental use.

Physicochemical characterization Quality control Formulation

Commercial Availability: Purity Grades and Packaging Options

Ethyl 2-(pyridin-3-yloxy)acetate (3-isomer) is commercially available at both 95% and 98% purity levels, with packaging options ranging from 1 g to 10 g quantities and production scale capabilities extending to kilogram lots . The 2-isomer (CAS 90972-27-3) and 4-isomer (CAS 58530-46-4) are also commercially available, but the 3-isomer benefits from broader vendor coverage and established supply chain documentation.

Procurement Supply chain Building blocks

Metabolic Intermediate Utility: Ester-to-Acid Conversion as a Differentiating Synthetic Feature

Ethyl 2-(pyridin-3-yloxy)acetate can be hydrolyzed to its corresponding carboxylic acid, 2-(pyridin-3-yloxy)acetic acid (CAS 86649-57-2), a compound with established applications as a pharmaceutical intermediate and fine chemical building block . The acid form is commercially available at 98% purity with a reported melting point of 210–212 °C and aqueous solubility of 2.0 g/L .

Prodrug design Hydrolysis Carboxylic acid synthesis

Scaffold Validation: 2-(Pyridin-3-yloxy)acetamide as an Anti-HIV-1 Chemotype

The 2-(pyridin-3-yloxy)acetamide scaffold was designed using a structure-based molecular hybridization and bioisosterism approach for anti-HIV-1 development [1]. Three active compounds were identified with EC50 values ranging from 8.18 μM to 41.52 μM against wild-type HIV-1 strain IIIB [1]. HIV-1 RT inhibitory assays and molecular docking studies confirmed that the most potent derivative (Ij) binds in the non-nucleoside reverse transcriptase inhibitor (NNRTI) pocket [1]. No comparable anti-HIV-1 evaluation of 2- or 4-pyridinyloxyacetamide series has been reported in the peer-reviewed literature.

Molecular hybridization Bioisosterism NNRTI

Defined Application Scenarios for Ethyl 2-(pyridin-3-yloxy)acetate Based on Quantitative Evidence


Anti-HIV-1 NNRTI Medicinal Chemistry Programs

Ethyl 2-(pyridin-3-yloxy)acetate serves as the validated precursor for synthesizing 2-(pyridin-3-yloxy)acetamide derivatives that have demonstrated moderate anti-HIV-1 activity (EC50 = 8.18–41.52 μM) in MT-4 cell culture [1]. The 3-pyridinyloxy geometry is essential for the observed binding mode in the HIV-1 RT pocket, as established by molecular docking studies [1]. Researchers pursuing NNRTI development should select the 3-isomer (CAS 18342-98-8) over the 2- or 4-isomers, as no peer-reviewed anti-HIV-1 data exist for the alternative positional isomers.

Carboxylic Acid Prodrug and Pharmaceutical Intermediate Synthesis

Ethyl 2-(pyridin-3-yloxy)acetate is the preferred ester precursor for generating 2-(pyridin-3-yloxy)acetic acid (CAS 86649-57-2), a pharmaceutical intermediate with defined physical properties (mp 210–212 °C; aqueous solubility 2.0 g/L) [1]. The ester form provides a protected carboxyl group that can be selectively unmasked under mild alkaline hydrolysis conditions . This two-stage availability (ester and acid forms) offers synthetic route flexibility not as thoroughly documented for the 2- and 4-isomers.

Building Block for Heterocyclic Library Synthesis

As a pyridine-containing building block with reactive ester and ether functionalities, ethyl 2-(pyridin-3-yloxy)acetate is commercially available at multi-gram to kilogram scales (95% and 98% purity) [1]. Its density (1.157 g/mL) and refractive index (1.506) are documented for QC purposes . The 3-substitution pattern provides a nitrogen basicity profile that differs from the 2- and 4-isomers, influencing downstream reaction outcomes such as salt formation, metal coordination, and chromatographic behavior.

Structure-Activity Relationship (SAR) Studies of Pyridinyloxy-Containing Bioactive Molecules

For SAR investigations requiring systematic variation of the pyridine nitrogen position, ethyl 2-(pyridin-3-yloxy)acetate (3-isomer) represents the only isomer with peer-reviewed, quantitative biological activity data linked directly to its scaffold derivatives [1]. Procurement of all three positional isomers (CAS 18342-98-8, 90972-27-3, and 58530-46-4) for comparative SAR is scientifically justified; however, the 3-isomer should serve as the baseline reference compound due to its established activity profile.

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